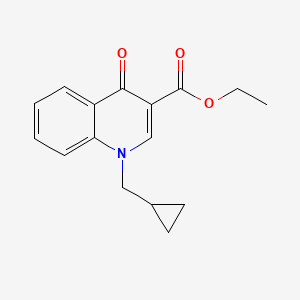![molecular formula C19H20N8 B15118869 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B15118869.png)
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a 9-ethyl-9H-purin-6-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the 9-ethyl-9H-purin-6-yl group is attached via alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the quinoxaline or purine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the quinoxaline or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(9H-purin-6-yl)piperazin-1-yl]quinoxaline: Lacks the ethyl group on the purine ring.
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline: Contains a methyl group instead of an ethyl group on the purine ring.
2-[4-(9H-purin-6-yl)piperazin-1-yl]benzimidazole: Features a benzimidazole core instead of a quinoxaline core.
Uniqueness
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is unique due to the presence of the ethyl group on the purine ring, which can influence its binding affinity and specificity for molecular targets. This structural feature may enhance its potential as a lead compound in drug development and other applications.
Propiedades
Fórmula molecular |
C19H20N8 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]quinoxaline |
InChI |
InChI=1S/C19H20N8/c1-2-25-13-23-17-18(25)21-12-22-19(17)27-9-7-26(8-10-27)16-11-20-14-5-3-4-6-15(14)24-16/h3-6,11-13H,2,7-10H2,1H3 |
Clave InChI |
OVLAOIZXFWYQDN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B15118808.png)
![N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118812.png)
![2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B15118815.png)
![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione](/img/structure/B15118824.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)

![methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate](/img/structure/B15118836.png)
![9-(2-methoxyethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118844.png)
![4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B15118845.png)
![9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118853.png)
![1-(2-Fluorobenzenesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine](/img/structure/B15118856.png)

![9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118875.png)
